Chromium arsenide

Descripción general

Descripción

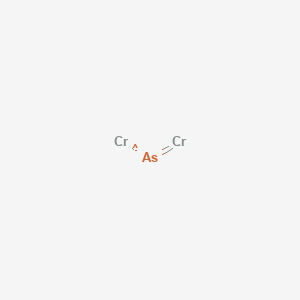

Chromium Arsenide is a compound of chromium and arsenic . Chromium is a transition element and arsenic is less electronegative . The compound has an orthorhombic structure .

Molecular Structure Analysis

Chromium Arsenide has an orthorhombic MnP-type structure with antiferromagnetic spin order . It also has a rocksalt structure which is an unreported metastable phase and a ferromagnetic metal with high spin polarization at the Fermi level .Chemical Reactions Analysis

Chromium reacts with dilute HCl or dilute H2SO4 to form [Cr(H2O)6]2+ (aq) blue color coordination complex . Chromium also reacts with dilute HCl and forms hydrogen gas with chloride ion .Physical And Chemical Properties Analysis

Chromium Arsenide has a density of 6.61 g/cm3 . It has a band gap of 0.000 eV . The ground-state structure is an orthorhombic MnP-type structure with antiferromagnetic spin order .Aplicaciones Científicas De Investigación

Environmental Science: Water Treatment

Application Summary

Chromium arsenide has been studied for its potential use in water treatment, specifically for the adsorption of heavy metal ions such as chromate and arsenate from contaminated water sources.

Methods of Application

Researchers have explored the modification of common adsorbents with polyethylenimine to enhance their selectivity for anions like chromate and arsenate. The efficiency of this process depends on the surface properties of the adsorbent .

Results

The studies have shown that such modified adsorbents exhibit increased adsorption capacity, which is crucial for effective water treatment and heavy metal removal .

Material Science: Superconductivity

Application Summary

CrAs has been identified as a pressure-induced superconductor, which has implications for material science and the development of new superconducting materials.

Methods of Application

The superconductivity of CrAs was discovered under high-pressure conditions. Researchers have conducted first-principles studies to investigate its structural, magnetic, and optical properties for potential applications .

Results

CrAs exhibits an unusual electronic state at ultralow temperatures, showing a linear increase in electrical resistance against the magnetic field, which is a distinctive characteristic compared to normal metals .

Medical Research: Kidney Injury Treatment

Application Summary

In medical research, chromium arsenide has been evaluated for its role in diminishing arsenic-induced kidney injury in diabetic rats.

Methods of Application

The study involved pre-exposure to arsenic and chromium, assessing the ameliorative potential of chromium against renal dysfunctions associated with type-2 diabetes .

Results

Chromium showed a nephro-protective effect, improving biomarkers of kidney injury and reducing the impact of arsenic-induced damage in the subjects .

Industrial Applications: Wood Preservation

Application Summary

Chromium arsenide compounds are used in the wood preservation industry as part of chromated copper arsenate (CCA) to protect timber from microbial and insect attacks.

Methods of Application

CCA is applied to timber through a high-pressure infusion process, where chromium acts as a chemical fixing agent, aiding in the binding of preservative components to the wood’s structure .

Results

Treated wood exhibits enhanced resistance to decay, fungi, bacteria, and insects, significantly extending its service life in outdoor applications .

Electronics: Spintronics

Application Summary

CrAs is being explored for its application in spintronics due to its magnetic properties and compatibility with traditional semiconductors.

Methods of Application

Studies involve the systematic investigation of pristine and doped CrAs in various crystal structures to understand its suitability for spintronics applications .

Results

Research indicates that CrAs can promote the application of spintronics systems, with potential phase transitions in ground-state structure and magnetic order when doped .

Energy Storage: Superconducting Materials

Application Summary

The low energy bands and transport properties of CrAs make it a candidate for research in energy storage and superconducting materials.

Methods of Application

An effective Hamiltonian model has been derived to describe the Cr d bands near the Fermi level, predicting the energy spectra and transport properties .

Results

Predictions align with experimental data for resistivity and magnetic moment, suggesting potential applications in energy storage systems .

This analysis provides a detailed overview of the diverse applications of chromium arsenide across various scientific fields, highlighting its multifaceted role in advancing research and technology.

Spintronics: Enhancing Electronic Devices

Scientific Field

Electronics and Material Science Application Summary: CrAs is being investigated for its potential to enhance electronic devices through spintronics, which involves the manipulation of electron spin in addition to its charge.

Methods of Application

Research includes studying pristine and doped CrAs in various crystal structures to understand its structural, magnetic, and optical properties, which are crucial for spintronics .

Results

Findings suggest that CrAs could lead to increased data processing speed, decreased electric power consumption, and non-volatility in electronic devices .

Superconductivity: Unusual Electronic States

Scientific Field

Condensed Matter Physics Application Summary: CrAs has been identified as a superconductor with an unusual electronic state, which is significant for the development of new superconducting materials.

Methods of Application

The superconductivity of CrAs was observed under high-pressure conditions, and its electronic state was studied at ultralow temperatures .

Results

The research revealed that CrAs exhibits linear magnetic resistance, an uncommon phenomenon that could contribute to the understanding of superconductivity .

Myco-Remediation: Ecosystem Protection

Scientific Field

Environmental Biotechnology Application Summary: The use of fungi in myco-remediation strategies for the bioremediation of chromium and arsenic-contaminated sites is a novel approach to protect ecosystems.

Methods of Application

Fungal species are isolated and used to remove heavy metals from contaminated sites, utilizing their natural metabolic processes .

Results

The application has shown promising results, with certain fungal isolates demonstrating significant removal efficiencies for chromium and arsenic .

Metallurgy and Catalysis: Industrial Uses

Scientific Field

Industrial Chemistry Application Summary: Metallic chromium and its compounds, including CrAs, find applications in metallurgy, catalysis, and other industrial processes.

Methods of Application

Chromium compounds are used in various industrial processes, such as in the production of dyes, pigments, and as catalysts in chemical reactions .

Results

These applications take advantage of the unique properties of chromium compounds to improve the efficiency and outcome of industrial processes .

Safety And Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/As.2Cr | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNAMCOKKZMLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr].[Cr]=[As] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.914 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium arsenide | |

CAS RN |

12254-85-2 | |

| Record name | Dichromium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)